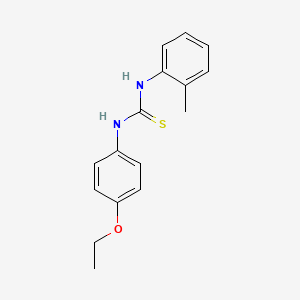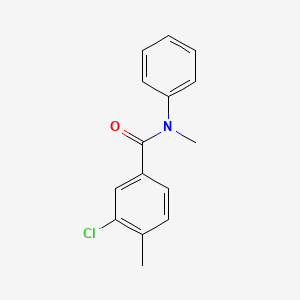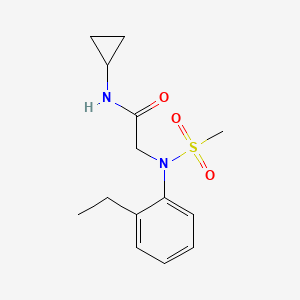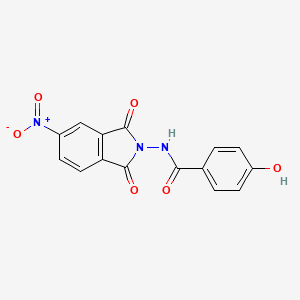![molecular formula C16H15FN2O4 B5809724 N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as FDBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDBC is a derivative of benzenecarboximidamide and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of proteins and subsequent cell death. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the growth and invasion of cancer cells. Additionally, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models, indicating its potential as a therapeutic agent. However, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide also has limitations. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Further studies are needed to fully understand its mechanism of action and potential applications. Additionally, more research is needed to determine the safety and efficacy of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in human clinical trials. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide could also be further modified to improve its pharmacological properties, such as its bioavailability and specificity. Finally, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide could be used in combination with other therapeutic agents to enhance its effectiveness and reduce potential side effects.
Conclusion:
In conclusion, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been extensively studied for its potential as a therapeutic agent. Although further research is needed to fully understand its mechanism of action and potential applications, N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has the potential to be a valuable tool in the fight against cancer and inflammation.
Métodos De Síntesis
The synthesis of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the reaction of 4-fluorobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction yields 4-fluorobenzoyl-3,4-dimethoxybenzoyl chloride, which is then reacted with ammonia to form N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is a multi-step process that requires careful handling and specific conditions to obtain a pure product.
Aplicaciones Científicas De Investigación
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-5-11(9-14(13)22-2)15(18)19-23-16(20)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRBDAKNDSONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-fluorophenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)

![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)


![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)

![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)